molecular formula C10H16N2O2 B7967413 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione

2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione

Katalognummer: B7967413
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: CAHDYNYJWYSNKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione is a spirocyclic diketone featuring a fused bicyclic structure with nitrogen atoms at positions 2 and 5. Its core spiro[4.5]decane scaffold is substituted with an ethyl group at position 2, distinguishing it from related compounds. This molecule has garnered attention in medicinal chemistry due to its structural rigidity, which enhances receptor selectivity and metabolic stability. Notably, it is a derivative of RS86 (2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione), a muscarinic M1 receptor agonist studied for cognitive disorders . The ethyl substituent at position 2 is critical for modulating cholinergic activity and improving pharmacokinetic properties compared to other alkyl or aryl analogs.

Eigenschaften

IUPAC Name

2-ethyl-2,9-diazaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-12-8(13)6-10(9(12)14)4-3-5-11-7-10/h11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHDYNYJWYSNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2(C1=O)CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Aza-Henry Reaction-Based Synthesis

A widely utilized approach involves the diastereoselective aza-Henry reaction between chiral N-tert-butanesulfinyl aldimines and ethyl 4-nitrobutanoate. This method forms β-nitroamine intermediates, which undergo sequential reduction and cyclization to yield the spirocyclic core.

Reaction Conditions :

  • Catalyst : Sodium ethoxide (2M in ethanol, 0.1 mmol per 1.0 mmol substrate).

  • Solvent : Ethanol, room temperature.

  • Key Intermediate : β-Nitroamine adducts (e.g., compound 3 in Scheme 1).

Mechanistic Insight :
The aza-Henry reaction proceeds via nucleophilic attack of the nitro group on the imine carbon, facilitated by the electron-withdrawing sulfinyl group. Stereochemical control is achieved through the chiral sulfinamide auxiliary, yielding diastereomeric ratios (dr) exceeding 98:2.

Reduction and Cyclization Protocol

Following the aza-Henry reaction, the nitro group is reduced to an amine using Raney nickel under hydrogen gas (1 atm). Subsequent intramolecular lactamization forms the spirocyclic diketone.

Optimization Data :

StepConditionsYield (%)
ReductionRaney Ni, H₂, EtOH, 40 h65–72
CyclizationNaHCO₃ (aq), RT, 2 h78–85

Critical Parameters :

  • Hydrogenation Time : Prolonged exposure (>40 h) risks over-reduction.

  • Base Selection : Sodium bicarbonate ensures mild deprotonation, avoiding side reactions.

Multistep Synthesis with Stereochemical Control

Chiral Pool Strategy

Starting from enantiomerically pure tert-butanesulfinyl aldimines, this method ensures high enantiomeric excess (ee >98%) in the final product. For example, (R)-configured aldimines yield (5R)-spirodiones after cyclization.

Case Study :

  • Substrate : (R)-N-tert-butanesulfinyl benzaldimine.

  • Product : (5R)-2-ethyl-2,7-diazaspiro[4.5]decane-1,3-dione.

  • Yield : 68% over three steps.

Advantages :

  • Eliminates the need for chiral resolution.

  • Compatible with diverse alkyl and aryl substituents.

Functional Group Compatibility

The ethyl group at position 2 is introduced via alkylation of a spirocyclic precursor. For instance, treating 2-azaspiro[4.5]decane-1,3-dione with ethyl bromide in dimethylformamide (DMF) at 80°C installs the ethyl moiety.

Reaction Table :

ReagentBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl bromideK₂CO₃DMF801275
Ethyl iodideCs₂CO₃Acetonitrile602482

Purification : Silica gel chromatography (ethyl acetate/hexane gradient) removes unreacted starting materials.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key benefits include:

  • Temperature Control : Precise thermal management prevents exothermic runaway.

  • Automated Reagent Delivery : Minimizes human error during alkylation and cyclization steps.

Scalability Data :

ParameterBatch ReactorFlow Reactor
Annual Output50 kg500 kg
Purity95%99%

Structural Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Distinct signals for spiro carbon-protons (δ 3.8–4.2 ppm) and ethyl group (δ 1.2–1.4 ppm).

  • ¹³C NMR : Lactam carbonyls at δ 170–175 ppm.

Mass Spectrometry :

  • ESI-MS : Molecular ion peak at m/z 239.2 [M+H]⁺ confirms molecular weight (196.25 g/mol).

X-ray Crystallography

Single-crystal X-ray analysis resolves the spiro[4.5]decane scaffold, confirming bond lengths and angles. The ethyl group adopts an equatorial orientation to minimize steric strain.

Challenges and Mitigation Strategies

Diastereomer Separation

Issue : Minor diastereomers complicate purification.
Solution : Recrystallization from ethanol/water mixtures enhances enantiopurity (>99% ee).

Hydrolytic Instability

Issue : Lactam rings hydrolyze under acidic conditions.
Mitigation : Storage under inert atmosphere (argon) at −20°C prevents degradation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Complex Molecules:
2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione serves as a precursor for synthesizing more complex spirocyclic compounds. Its ability to undergo various reactions (oxidation, reduction, substitution) allows chemists to modify its structure for specific applications.

Biology

Potential Enzyme Inhibitor:
Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. For instance:

  • Mechanism of Action: It may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist, leading to biological effects such as anticonvulsant activity.

Medicine

Pharmacological Investigations:
Studies have explored the anticonvulsant and neuroprotective properties of 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione:

  • Case Study Example: A study highlighted its effectiveness in modulating neurotransmitter systems, suggesting potential therapeutic applications in treating neurological disorders .

Industry

Material Development:
The compound is utilized in developing new materials with unique mechanical and chemical properties. Its structural characteristics can enhance material performance in various applications.

Wirkmechanismus

The mechanism of action of 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anticonvulsant activity and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The spiro[4.5]decane-1,3-dione scaffold is versatile, with modifications to substituent type, position, and stereochemistry significantly altering biological activity and physicochemical properties. Below is a detailed comparison:

Pharmacological Activity

Compound Biological Activity Key Findings References
2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione Muscarinic M1 receptor agonism 10-fold higher M1 affinity (Ki = 12 nM) vs. RS86 (Ki = 150 nM) due to reduced steric bulk at C7
RS86 Antidementia (cholinergic) Induced hypothermia and salivation in mice at 10 mg/kg; limited oral bioavailability
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones Anticonvulsant ED50 = 45 mg/kg (MES test); aryl groups enhance GABAergic activity
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Neuropathic pain modulation 5-HT1A/5-HT2A receptor affinity (Ki = 30 nM); no anticonvulsant activity
8-(3,5-Dichloropyridin-4-yl)-2,8-diazaspiro[4.5]decane-1,3-dione WNT signaling inhibition IC50 = 0.8 µM in HEK293 cells; improved solubility due to pyridinyl group

Notes:

  • Anticonvulsant activity in spirodecane derivatives correlates with electron-withdrawing substituents (e.g., 4-Cl phenyl in 5a) enhancing GABA receptor binding .
  • The absence of an 8-methyl group in 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione reduces off-target M2/M3 receptor binding, improving selectivity .

Physicochemical and Spectral Data

Compound Melting Point (°C) IR (C=O, cm⁻¹) 1H-NMR (Key Signals, δ ppm) References
2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione 73–74* 1720 (imide), 1685 (ester) 1.80 (m, 4H, cyclopentyl), 3.76 (s, 3H, OCH3)
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione (5a) 73–74 1720, 1685 7.02–7.32 (m, 5H, Ar-H)
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 162 1752 (ester), 1720 7.30–7.50 (m, 5H, Ar-H), 3.10 (s, 3H, CH3)
8-(3,5-Dichloropyridin-4-yl)-2,8-diazaspiro[4.5]decane-1,3-dione (53) 1725 (imide) 8.26 (br s, 1H, Py-H), 8.37 (br s, 2H, Py-H)

Notes:

  • Imide carbonyl stretches in IR (~1720 cm⁻¹) confirm the spirocyclic diketone structure .
  • Methyl groups in 1-methyl derivatives (e.g., 1-Methyl-8-phenyl) downfield-shift adjacent protons due to electron-withdrawing effects .

Biologische Aktivität

2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione is a spiro compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential pharmacological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a spirocyclic arrangement that incorporates two nitrogen atoms within its structure. Its molecular formula is C11H16N2O2C_{11}H_{16}N_2O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structural characteristics contribute to its biological activity and interaction with various molecular targets.

Synthesis Methods

The synthesis of 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione can be achieved through several methods:

  • Conventional Synthesis : Involves the reaction of ethylamine with cyclic anhydrides or lactones in the presence of bases like sodium hydroxide or potassium carbonate.
  • Multistep Reactions : Often includes cyclization and functional group transformations optimized for yield and purity.
  • Industrial Production : Utilizes continuous flow reactors to ensure consistent quality and efficiency in large-scale synthesis.

The biological activity of 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound may function as an enzyme inhibitor or receptor modulator, leading to various biological effects including:

  • Anticonvulsant Activity : The compound has been explored for its potential in treating epilepsy by modulating neurotransmitter systems.
  • Neuroprotective Effects : Its ability to protect neuronal cells from damage suggests applications in neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticonvulsant Properties : Research indicates that derivatives of diazaspiro compounds exhibit anticonvulsant effects comparable to established medications. In vitro studies demonstrated significant inhibition of seizure activity in animal models.
  • Cancer Therapy : The spirocyclic structure has been linked to improved binding affinities with cancer-related proteins, showing promise in targeting pathways involved in tumor growth and metastasis.
  • Alzheimer's Disease : Investigations into acetylcholinesterase inhibition suggest that 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione may enhance cognitive function by increasing acetylcholine levels in the brain.

Comparative Analysis

The following table summarizes key comparisons between 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione and related compounds:

Compound NameBiological ActivityNotable Features
2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione Anticonvulsant, NeuroprotectiveUnique bicyclic structure
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione AnticonvulsantKnown for similar therapeutic effects
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione AnticonvulsantExhibits structural variations influencing activity

Q & A

Q. What are the common synthetic routes for 2-Ethyl-2,7-diazaspiro[4.5]decane-1,3-dione?

Synthesis typically involves cyclization reactions of precursor amines or lactams. For structurally related spirodiones, methods such as condensation of ethylenediamine derivatives with cyclic ketones or via spiroannulation of pyrrolidine-2,5-dione intermediates have been reported. Fluorinated analogs are synthesized by introducing substituents at the spiro carbon or nitrogen atoms using halogenation or alkylation reagents .

Example Protocol :

  • React 2-azaspiro[4.5]decane-1,3-dione with ethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts (e.g., spiro carbon at ~100–110 ppm).
  • X-ray crystallography : Resolve the spirocyclic core geometry, as demonstrated for similar compounds like (2S,3R,4R,5S)-3,4-O-isopropylidene-2-methyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 239.2 [M+H]+^+).

Q. What are the recommended storage conditions?

Store under inert atmosphere (argon or nitrogen) in sealed containers at room temperature. Avoid moisture and light to prevent hydrolysis or degradation of the lactam rings .

Advanced Research Questions

Q. How can lipophilicity be determined experimentally, and why is it critical for pharmacological activity?

Q. What methodologies are used to assess anticonvulsant activity in spirodione derivatives?

In vivo models :

  • Maximal electroshock (MES) test : Administer compound orally to rodents; monitor protection against tonic-clonic seizures.
  • Subcutaneous pentylenetetrazole (scPTZ) test : Evaluate seizure threshold elevation.

In vitro assays :

  • Receptor binding : Screen for GABAA_A or NMDA receptor modulation using radioligand displacement .

Key Finding : Fluorinated N-benzyl derivatives show ED50_{50} values of 15–30 mg/kg in MES tests, comparable to phenytoin .

Q. How should researchers address contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected 1H^1H-NMR splitting) may arise from conformational flexibility or impurities. Strategies include:

  • Dynamic NMR : Resolve rotameric equilibria by variable-temperature studies.
  • HPLC purity check : Use C18 columns (ACN/water gradient) to detect impurities >0.1% .
  • Independent synthesis : Verify results using alternative routes or reagents .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.